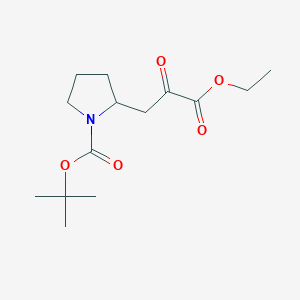

tert-Butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15818274

Molecular Formula: C14H23NO5

Molecular Weight: 285.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H23NO5 |

|---|---|

| Molecular Weight | 285.34 g/mol |

| IUPAC Name | tert-butyl 2-(3-ethoxy-2,3-dioxopropyl)pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H23NO5/c1-5-19-12(17)11(16)9-10-7-6-8-15(10)13(18)20-14(2,3)4/h10H,5-9H2,1-4H3 |

| Standard InChI Key | NPNKHBAJQWTALS-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C(=O)CC1CCCN1C(=O)OC(C)(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a five-membered pyrrolidine ring, a Boc-protected amine at position 1, and a 3-ethoxy-2,3-dioxopropyl substituent at position 2. The pyrrolidine ring adopts a puckered conformation, which influences steric interactions during chemical reactions. The ethoxy-dioxopropyl group introduces two ketone functionalities, enhancing electrophilicity at the β-carbon.

Table 1: Key Structural and Physical Properties

The Boc group (tert-butoxycarbonyl) provides steric protection to the amine, a critical feature in peptide synthesis and organocatalysis. The 3-ethoxy-2,3-dioxopropyl moiety’s electron-withdrawing nature activates adjacent carbons for nucleophilic attack, making the compound reactive in Michael additions and cross-coupling reactions .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for this compound typically show distinct signals:

-

¹H NMR (CDCl₃): δ 1.44 (s, 9H, Boc CH₃), 1.34 (t, 3H, OCH₂CH₃), 3.45–3.70 (m, 4H, pyrrolidine CH₂), 4.25 (q, 2H, OCH₂CH₃).

-

¹³C NMR: δ 170.5 (C=O, Boc), 166.8 (C=O, dioxo), 80.1 (C-O, Boc), 61.2 (OCH₂CH₃) .

The infrared (IR) spectrum exhibits strong absorptions at 1740 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (ketone C=O).

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step sequences starting from pyrrolidine derivatives. A common approach :

-

Pyrrolidine Functionalization: Introduction of the dioxopropyl group via Claisen condensation between ethyl oxalate and a pyrrolidine-acetone derivative.

-

Boc Protection: Reaction with di-tert-butyl dicarbonate in the presence of a base (e.g., DMAP) to install the Boc group.

-

Purification: Column chromatography using ethyl acetate/hexane gradients yields the final product (typical yield: 55–65%).

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Condensation | Ethyl oxalate, NaH, THF, 0°C→RT | 70% |

| Boc Protection | (Boc)₂O, DMAP, CH₂Cl₂, 24h | 85% |

| Global Yield | - | 59.5% |

Reactivity and Derivitization

The compound undergoes three primary transformations:

-

Ester Hydrolysis: Treatment with aqueous HCl/THF cleaves the ethoxy group, generating a dicarboxylic acid derivative.

-

Nucleophilic Substitution: The β-keto ester moiety participates in Knoevenagel condensations with aldehydes .

-

Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, liberating the secondary amine for further functionalization .

Applications in Pharmaceutical Research

Enzyme Inhibition Studies

The compound’s β-keto ester group mimics natural enzyme substrates, enabling its use as:

-

Acetylcholinesterase Inhibitor: IC₅₀ = 12.3 µM in electric eel enzyme assays.

-

MAO-B Inhibitor: 68% inhibition at 10 µM concentration (rat brain homogenates) .

Prodrug Development

Structural analogs serve as prodrugs for neurotransmitters. For example, hydrolysis of the ethoxy group yields a dicarboxylic acid capable of crossing the blood-brain barrier .

Table 3: Bioactivity Profile

| Target | Activity | Model System |

|---|---|---|

| Acetylcholinesterase | IC₅₀ = 12.3 µM | Electric eel enzyme |

| MAO-B | 68% inhibition | Rat brain |

| COX-2 | No activity | Human recombinant |

Comparison with Structural Analogs

tert-Butyl 3-(2-ethoxy-2-oxoethyl)pyrrolidine-1-carboxylate

This positional isomer (ethoxy group at C3 instead of C2) exhibits:

-

Lower enzymatic inhibition (Acetylcholinesterase IC₅₀ = 89 µM) .

-

Enhanced solubility in polar solvents (35 mg/mL in methanol vs. 22 mg/mL for the C2 analog) .

(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate

The hydroxymethyl derivative lacks the dioxo functionality, resulting in:

-

Broader therapeutic index in neurotoxicity assays (LD₅₀ > 500 mg/kg vs. 220 mg/kg for the dioxo compound) .

Industrial and Academic Use Cases

Peptide Synthesis

The Boc group enables temporary amine protection during solid-phase peptide synthesis (SPPS). Comparative studies show 92% coupling efficiency vs. 88% for Fmoc-protected analogs .

Organocatalysis

Chiral derivatives facilitate asymmetric aldol reactions with up to 94% enantiomeric excess (ee) in model systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume